

Spectroscopic Profile of 4-Azidoaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Azidoaniline

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Azidoaniline**, a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-Azidoaniline**. The data presented here is for **4-Azidoaniline** hydrochloride, analyzed in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of **4-Azidoaniline** hydrochloride in DMSO-d₆ exhibits characteristic signals for the aromatic protons. Due to the electron-donating nature of the amino group and the electron-withdrawing nature of the azido group, the aromatic protons are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.15	d	8.6	2H, Ar-H ortho to -NH ₂
6.85	d	8.6	2H, Ar-H ortho to -N ₃
5.50 (broad)	s	-	3H, -NH ₃ ⁺

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of **4-Azidoaniline** hydrochloride in DMSO-d₆ shows four distinct signals for the aromatic carbons.

Chemical Shift (δ) ppm	Assignment
145.2	C-NH ₂
135.8	C-N ₃
120.5	CH ortho to -N ₃
115.1	CH ortho to -NH ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **4-Azidoaniline**. The spectrum of **4-Azidoaniline** hydrochloride, typically recorded as a Nujol mull or using an Attenuated Total Reflectance (ATR) accessory, shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretching (amine salt)
~2110	Strong, Sharp	N ₃ asymmetric stretching
~1600	Medium	Aromatic C=C stretching
~1510	Strong	Aromatic C=C stretching
~1290	Medium	N ₃ symmetric stretching
~830	Strong	para-disubstituted C-H out-of-plane bending

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of **4-Azidoaniline** in a polar solvent like ethanol typically displays absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system and the azido group.

λ_{max} (nm)	Solvent
~280	Ethanol
~240	Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **4-Azidoaniline** hydrochloride (5-10 mg) is dissolved in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of

scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus. Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).

IR Spectroscopy

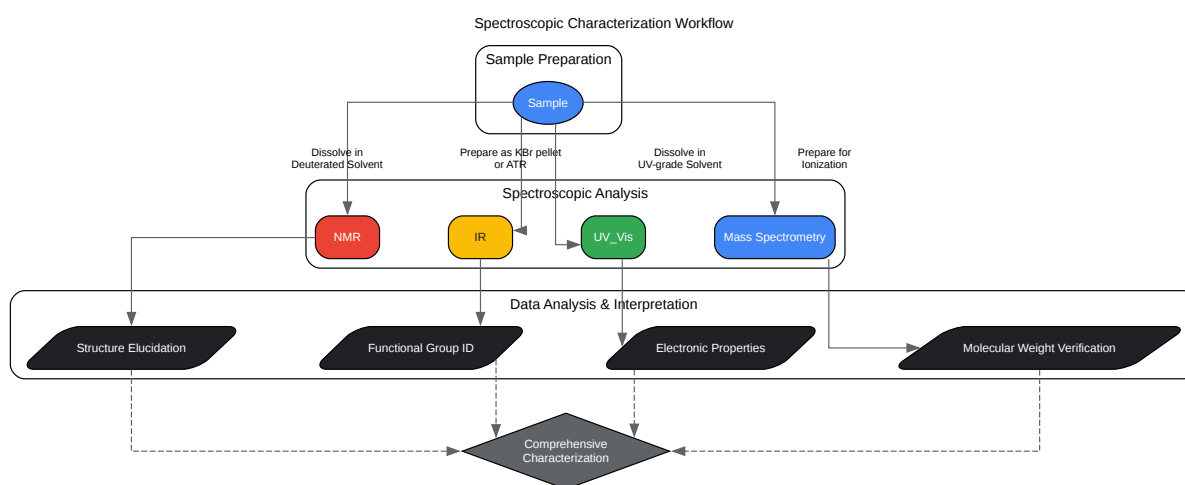
For ATR-FTIR, a small amount of the solid **4-Azidoaniline** hydrochloride is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For a Nujol mull, a few milligrams of the sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two KBr or NaCl plates. The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal or the Nujol between salt plates is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

A dilute solution of **4-Azidoaniline** is prepared in a UV-grade solvent, such as ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λ_{max} . The spectrum is recorded in a 1 cm path length quartz cuvette using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The solvent is used as the reference.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **4-Azidoaniline**.



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Caption: Workflow for the spectroscopic characterization of **4-Azidoaniline**.

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